Cas no 88-10-8 (Diethylcarbamyl chloride)

Diethylcarbamyl chloride structure
Diethylcarbamyl chloride structure
Product name:Diethylcarbamyl chloride
CAS No:88-10-8
MF:C5H10ClNO
Molecular Weight:135.592000484467
MDL:MFCD00000636
CID:34449
PubChem ID:6916

Diethylcarbamyl chloride 化学的及び物理的性質

名前と識別子

    • Diethylcarbamyl chloride
    • N,N-Diethylcarbamoyl chloride
    • N,N-Diethylchloroformamide
    • N,N-Diethylcarbamyl chloride
    • Diethylcarbamoyl Chloride
    • Carbamicchloride,diethyl
    • DECC
    • diethylaminocarbonyl chloride
    • diethylcarbamic acid chloride
    • Diethylcarbamic chloride
    • diethyl-carbamicchlorid
    • diethyl-carbamoylchlorid
    • Diethylcarbamyl chlo
    • diethylchloroformamide
    • N,N-diethylaminocarbonyl chloride
    • N,N-Diethylaminoformyl chloride
    • N,N-diethylcarbamic acid chloride
    • Carbamic chloride, diethyl-
    • Carbamoyl chloride, diethyl-
    • Carbamidoyl chloride, diethyl-
    • Diethylcarbamoylchloride
    • Diethylamid kyseliny chlormravenci
    • N,N-diethylcarbamoylchloride
    • 5RIV1U6H5W
    • Diethylamid kyseliny chlormravenci [Czec
    • CAS-88-10-8
    • Diethylamid kyseliny chlormravenci [Czech]
    • EINECS 201-798-5
    • NSC-512306
    • Carbamic chloride, N,N-diethyl-
    • FT-0629469
    • (DIETHYLAMINO)CARBONYL CHLORIDE
    • F20301
    • N-(CHLOROCARBONYL)DIETHYLAMINE
    • BRN 0506687
    • N,N-diethylcarbamic chloride
    • DIethyl-carbamoyl chloride
    • Tox21_303825
    • InChI=1/C5H10ClNO/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3
    • DTXSID0052598
    • UNII-5RIV1U6H5W
    • Et2NCOCl
    • CHEMBL3559788
    • F0001-2185
    • WLN: GVN2&2
    • N,N-Diethylaminoformyl chloride N,N-Diethylchloroformamide
    • diethyl carbamylchloride
    • EN300-20040
    • A842470
    • 88-10-8
    • SCHEMBL134714
    • diethylcarbamyl choride
    • Diethyl carbamoyl chloride
    • diethyl carbamyl chloride
    • Diethylcarbamoyl chloride, 97%
    • NCGC00357102-01
    • NSC223067
    • W-100419
    • NSC512306
    • HSDB 2657
    • diethylcarbamylchloride
    • AKOS000121213
    • NSC 223067
    • Diethylcarbamic chloride #
    • N,N-diethyl carbamoyl chloride
    • DTXCID1031171
    • AMY25807
    • OFCCYDUUBNUJIB-UHFFFAOYSA-
    • N,N-diethyl chloroformamide
    • CS-0128815
    • D0482
    • NSC-223067
    • DIETHYLCARBAMYL CHLORIDE [HSDB]
    • MFCD00000636
    • Q26840750
    • Chloroformic acid diethylamide
    • LS-50842
    • Carbamic chloride, diethyl- (9CI)
    • Carbamoyl chloride, diethyl- (6CI, 7CI, 8CI)
    • N,N-Diethylcarbamic chloride (ACI)
    • N,NDiethylchloroformamide
    • Carbamoyl chloride, diethyl
    • LS-13060
    • Carbamidoyl chloride, diethyl
    • Carbamic chloride, diethyl
    • DB-002697
    • NS00020896
    • 4-04-00-00379 (Beilstein Handbook Reference)
    • N,NDiethylcarbamoyl chloride
    • MDL: MFCD00000636
    • インチ: 1S/C5H10ClNO/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3
    • InChIKey: OFCCYDUUBNUJIB-UHFFFAOYSA-N
    • SMILES: O=C(N(CC)CC)Cl
    • BRN: 0506687

計算された属性

  • 精确分子量: 135.04500
  • 同位素质量: 135.045
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 8
  • 回転可能化学結合数: 2
  • 複雑さ: 80.5
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 20.3

じっけんとくせい

  • Color/Form: 淡黄色刺激性油性液体。
  • 密度みつど: 1.07 g/mL at 25 °C(lit.)
  • ゆうかいてん: −32 °C (lit.)
  • Boiling Point: 117-123 °C/133 mmHg(lit.)
  • フラッシュポイント: 華氏温度:168.8°f< br / >摂氏度:76°C< br / >
  • Refractive Index: n20/D 1.451(lit.)
  • すいようせい: 加水分解
  • PSA: 20.31000
  • LogP: 1.68700
  • 敏感性: Moisture Sensitive
  • Solubility: 未確定

Diethylcarbamyl chloride Security Information

  • Symbol: GHS07 GHS08
  • Prompt:に警告
  • Signal Word:Warning
  • 危害声明: H302,H315,H319,H332,H335,H351
  • Warning Statement: P261,P281,P305+P351+P338
  • 危険物輸送番号:UN 3265 8/PG 3
  • WGKドイツ:1
  • 危険カテゴリコード: 20/22-36/37/38-40
  • セキュリティの説明: S26-S36/37
  • RTECS号:FD4025000
  • 危険物標識: Xn
  • 储存条件:Inert atmosphere,2-8°C(BD105592)
  • Risk Phrases:R20/22; R36/37/38; R40
  • 包装グループ:
  • HazardClass:8
  • TSCA:Yes
  • 安全术语:8
  • Packing Group:II

Diethylcarbamyl chloride 税関データ

  • 税関コード:2903199000
  • 税関データ:

    中国税関コード:

    2903199000

    概要:

    29031990000他の無環炭化水素の飽和塩素化誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    29031990000無環炭化水素の他の飽和塩素化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

Diethylcarbamyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY007677-25g
Diethylcarbamoyl Chloride
88-10-8 ≥98%
25g
¥108.00 2024-07-09
Oakwood
050653-100g
Diethylcarbamyl chloride
88-10-8 98%
100g
$66.00 2024-07-19
eNovation Chemicals LLC
D409472-25g
Diethylcarbamyl chloride
88-10-8 97%
25g
$175 2024-05-24
Enamine
EN300-20040-2.5g
N,N-diethylcarbamoyl chloride
88-10-8 95.0%
2.5g
$25.0 2025-03-21
Enamine
EN300-20040-10.0g
N,N-diethylcarbamoyl chloride
88-10-8 95.0%
10.0g
$27.0 2025-03-21
Enamine
EN300-20040-25.0g
N,N-diethylcarbamoyl chloride
88-10-8 95.0%
25.0g
$35.0 2025-03-21
Oakwood
050653-25g
Diethylcarbamyl chloride
88-10-8 98%
25g
$22.00 2024-07-19
Chemenu
CM350791-500g
N,N-diethylcarbamoyl chloride
88-10-8 95%+
500g
$123 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D108033-500g
Diethylcarbamyl chloride
88-10-8 98%
500g
¥1099.90 2023-09-03
Life Chemicals
F0001-2185-2.5g
Diethylcarbamyl chloride
88-10-8 95%+
2.5g
$40.0 2023-09-07

Diethylcarbamyl chloride 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Sodium hydroxide Solvents: Benzene ,  Xylene ,  Water ;  rt; 30 min, 70 °C
Reference
New aminoporphyrins bearing urea derivative substituents: synthesis, characterization, antibacterial and antifungal activity
Karimipour, Gholamreza; Kowkabi, Saeed; Naghiha, Asghar, Brazilian Archives of Biology and Technology, 2015, 58(3), 431-442

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Dimethylformamide Solvents: Carbon tetrachloride ;  30 min, 25 °C
1.2 Solvents: Carbon tetrachloride ;  25 °C; 6 h, reflux
Reference
Synthesis of scutellarein derivatives to increase biological activity and water solubility
Shi, Zhi-Hao; Li, Nian-Guang; Shi, Qian-Ping; Zhang, Wei; Dong, Ze-Xi; et al, Bioorganic & Medicinal Chemistry, 2015, 23(21), 6875-6884

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  0.5 h, -10 °C; -10 °C → rt; 6 - 8 h, rt
Reference
Synthesis of pterostilbene and resveratrol carbamate derivatives as potential dual cholinesterase inhibitors and neuroprotective agents
Yuan, Wen; Shang, Zhipei; Qiang, Xiaoming; Tan, Zhenghuai; Deng, Yong, Research on Chemical Intermediates, 2014, 40(2), 787-800

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sulfuryl chloride ;  1 h, 20 °C
Reference
Facile S-alkyl thiocarbamate synthesis by a novel DBU-assisted carbonylation of amines with carbon monoxide and sulfur
Mizuno, Takumi; Takahashi, Junko; Ogawa, Akiya, Tetrahedron, 2003, 59(8), 1327-1331

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
Novel Natural Product-like Caged Xanthones Bearing a Carbamate Moiety Exhibit Antitumor Potency and Anti-Angiogenesis Activity In vivo
Xu, Xiaoli; Wu, Yue; Hu, Mingyang; Li, Xiang; Bao, Qichao; et al, Scientific Reports, 2016, 6,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  6 - 8 h, -10 °C → 0 °C
Reference
Design, synthesis and biological evaluation of 4'-aminochalcone-rivastigmine hybrids as multifunctional agents for the treatment of Alzheimer's disease
Xiao, Ganyuan; Li, Yan; Qiang, Xiaoming; Xu, Rui; Zheng, Yunxiaozhu; et al, Bioorganic & Medicinal Chemistry, 2017, 25(3), 1030-1041

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium chloride
Reference
Enzymatic halogenation of pyrazoles and pyridine derivatives
Franssen, M. C. R.; Van Boven, H. G.; Van der Plas, H. C., Journal of Heterocyclic Chemistry, 1987, 24(5), 1313-16

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Chlorine Solvents: Dichloromethane ;  400 min, 24 - 26 °C; 20 min
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  2 - 3 h
Reference
Development of an improved method for conversion of thiuram disulfides into N,N-dialkylcarbamoyl halides and derivatives
Adeppa, K.; Rupainwar, D. C.; Misra, Krishna, Synthetic Communications, 2011, 41(2), 285-290

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  rt → 0 °C
1.2 Solvents: Dichloromethane ;  < 0 °C; 0 °C → rt; 6 - 8 h, rt
Reference
Synthesis and biological evaluation of genistein carbamate derivatives
Qiang, Xiaoming; Yuan, Wen; Sang, Zhipei; Deng, Yong, Youji Huaxue, 2013, 33(3), 621-629

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: tert-Butyl hypochlorite Solvents: Diethyl ether
Reference
Asymmetric nitrogen. 58. Geminal systems 37. N-Chlorodiaziridines
Shustov, G. V.; Denisenko, S. N.; Starovoitov, V. V.; Chervin, I. I.; Kostyanovskii, R. G., Izvestiya Akademii Nauk SSSR, 1988, (7), 1599-606

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile
Reference
A convenient preparation of certain N,N-dialkylcarbamoyl chlorides
Hoshino, Osamu; Saito, Keiji; Ishizaki, Miyuki; Umezawa, Bunsuke, Synthetic Communications, 1987, 17(16), 1887-92

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  -10 °C; -10 °C → rt; 6 - 8 h, rt
Reference
Novel cannabidiol-carbamate hybrids as selective BuChE inhibitors: Docking-based fragment reassembly for the development of potential therapeutic agents against Alzheimer's disease
Jiang, Xia; Zhang, Ziwen; Zuo, Jiawei; Wu, Chengyao; Zha, Liang; et al, European Journal of Medicinal Chemistry, 2021, 223,

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Dimethylformamide Solvents: Carbon tetrachloride ;  30 min, 25 °C
1.2 Solvents: Carbon tetrachloride ;  25 °C; 6 h, reflux
Reference
Design, Synthesis, and Biological Evaluation of Scutellarein Derivatives Based on Scutellarin Metabolic Mechanism In Vivo
Dong, Ze-Xi; Shi, Zhi-Hao; Li, Nian-Guang; Zhang, Wei; Gu, Ting; et al, Chemical Biology & Drug Design, 2016, 87(6), 946-957

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Dichloromethane ;  40 °C; 3 h, reflux; reflux → rt
1.2 Reagents: Chlorine ;  170 min, rt
Reference
An improved one-pot cost-effective synthesis of N,N-disubstituted carbamoyl halides and derivatives
Adeppa, K.; Rupainwar, D. C.; Misra, Krishna, Canadian Journal of Chemistry, 2010, 88(12), 1277-1280

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  30 min, 0 °C; 0 °C → rt; 12 h, rt
Reference
Synthesis and Biological Evaluation of Celastrol Derivatives with Improved Cytotoxic Selectivity and Antitumor Activities
Hu, Xiao-Long; He, Qi-Wei; Long, Huan; Zhang, Li-Xin; Wang, Rong; et al, Journal of Natural Products, 2021, 84(7), 1954-1966

Diethylcarbamyl chloride Raw materials

Diethylcarbamyl chloride Preparation Products

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